
Ethyl 4-phenylthiazole-2-carboxylate
Overview
Description
Ethyl 4-phenylthiazole-2-carboxylate is a heterocyclic compound with the molecular formula C12H11NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenylthiazole-2-carboxylate can be synthesized through a reaction between 2-bromo-1-phenylethan-1-one and ethyl 2-amino-2-thioxoacetate in ethanol. The mixture is heated at reflux for 6 hours and then cooled to room temperature . Another method involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-phenylthiazole-2-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential in treating neurological disorders and has shown promise in enhancing drug efficacy and specificity.
Case Studies
- Antiproliferative Activity : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HeLa. For instance, specific derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin, highlighting their potential as anticancer agents .
- Enzyme Inhibition : this compound has been shown to inhibit cholinesterase, an enzyme involved in neurotransmission. This inhibition suggests therapeutic applications in neurodegenerative diseases .
Agricultural Chemistry
In the realm of agricultural chemistry , this compound is utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to improved agricultural yields.
Applications
- Pesticide Development : this compound serves as a building block for synthesizing novel pesticides that target specific pests while minimizing environmental impact .
Material Science
The compound is also incorporated into material science , particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and performance.
Innovations
- Coatings : The incorporation of this compound into polymer matrices has led to the development of coatings with improved resistance to degradation and enhanced mechanical properties .
Biochemical Research
In biochemical research , this compound is employed to study enzyme inhibition and metabolic pathways, providing insights into biological processes and potential therapeutic targets.
Research Findings
- Metabolic Pathways : Studies have explored how this compound interacts with various biological targets, revealing its potential to modulate metabolic pathways critical in disease mechanisms .
Analytical Chemistry
This compound is utilized as a standard reference material in analytical methods, aiding in the accurate quantification of similar compounds in complex mixtures.
Usage
- Quantitative Analysis : Its use in analytical chemistry ensures reliable measurements in research settings, particularly when assessing the concentration of biologically active compounds .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; anticancer agent with significant cytotoxicity. |
Agricultural Chemistry | Formulation of effective agrochemicals for pest control; enhances crop protection and yield. |
Material Science | Development of advanced materials; improves durability and performance of coatings. |
Biochemical Research | Investigates enzyme inhibition; insights into metabolic pathways relevant to therapeutic targets. |
Analytical Chemistry | Serves as a standard reference material; aids quantification in complex mixtures. |
Mechanism of Action
The mechanism of action of ethyl 4-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit cholinesterase, an enzyme involved in neurotransmission, thereby affecting the nervous system .
Comparison with Similar Compounds
Ethyl 4-phenylthiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
These compounds share similar structural features but differ in their substituents and biological activities. This compound is unique due to its specific substitution pattern and the resulting biological properties .
Biological Activity
Ethyl 4-phenylthiazole-2-carboxylate (CAS: 31877-30-2) is a heterocyclic compound characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, and a phenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C12H11NO2S
- Molecular Weight: 233.29 g/mol
- Physical State: Can exist as a liquid or solid depending on conditions.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cholinesterase, affecting neurotransmission and potentially leading to neuroprotective effects.
- Antimicrobial Activity : The compound interacts with microbial cell structures, disrupting their integrity and function.
- Antifungal Activity : It inhibits key fungal enzymes, preventing growth and reproduction of pathogenic fungi .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its efficacy against various strains of fungi:
Compound | Target Organism | Inhibition Rate (%) | Reference |
---|---|---|---|
E26 | M. oryzae | 90.74 | |
E4 | C. camelliae | >50 | |
E10 | S. sclerotiorum | Poor activity |
These results demonstrate that certain derivatives of this compound outperform commercial fungicides like PCA in inhibiting fungal growth.
Anticancer Activity
This compound has been explored for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth:
- CETP Inhibition : Compounds featuring the thiazole structure have shown promising CETP inhibitory activity, which is linked to lipid metabolism and cancer progression .
Case Studies
- Antifungal Study : In a comparative study, compounds derived from this compound were tested against Magnaporthe oryzae. The best-performing compound exhibited an EC50 value significantly lower than that of standard fungicides, indicating superior antifungal properties .
- CETP Inhibition Research : A series of derivatives were synthesized and evaluated for CETP inhibitory activity. The most potent compound demonstrated an IC50 value of , showcasing the potential of these compounds in therapeutic applications against metabolic disorders related to cancer .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 4-phenylthiazole-2-carboxylate, and how are reaction yields optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-bromo-1-phenylethan-1-one with ethyl 2-amino-2-thioxoacetate in ethanol under reflux. Key optimizations include:
- Molar ratio : A 1:1.5 ratio of substrate to reagent improves yield.
- Reaction time : 6 hours ensures complete conversion.
- Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 20:1) achieves >73% yield and high purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms the thiazole ring and ester functionality. For example, 1H NMR signals at δ 7.78 (s, 1H) and 4.08 ppm (q, 2H) correspond to the thiazole proton and ethyl group, respectively .
- X-ray crystallography : Reveals intermolecular N–H···O hydrogen bonds and dihedral angles (e.g., 84.84° between phenyl and triazole rings in analogous structures) .
Q. What are the primary pharmacological applications of thiazole derivatives like this compound?
- Methodological Answer : These compounds are explored as:
- Antimicrobial agents : Structure-activity relationship (SAR) studies suggest modifying the phenyl group enhances activity against Gram-positive bacteria.
- Anticancer agents : In vitro assays (e.g., MTT) evaluate cytotoxicity, with IC50 values correlated to substituent electronegativity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthesis optimization?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) .
- Basis sets : 6-311++G(d,p) optimizes geometry and electronic structure.
- Validation : Compare computed bond lengths/angles with X-ray data (e.g., C–S bond: 1.71 Å calculated vs. 1.73 Å experimental) .
Q. What experimental strategies resolve contradictions between biological activity data and computational predictions?
- Methodological Answer :
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability tests (e.g., flow cytometry) to differentiate target-specific vs. off-target effects.
- Molecular dynamics (MD) : Simulate compound-protein interactions to identify binding modes missed in docking studies.
- Dose-response analysis : Use Hill slopes to distinguish assay interference (e.g., aggregation) from true activity .
Q. How can regioselective functionalization of the thiazole ring be achieved for derivative synthesis?
- Methodological Answer :
Properties
IUPAC Name |
ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFISTWSEPVSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647089 | |
Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-30-2 | |
Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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